molecular formula C11H9N5 B1419914 (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine CAS No. 1204296-33-2

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine

Cat. No. B1419914
M. Wt: 211.22 g/mol
InChI Key: ZHCNCLMBCNJQOC-UHFFFAOYSA-N
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Description

“(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine” is a compound with the IUPAC name [1,2,4]triazolo[4,3-b]pyridazin-6-amine . It has a molecular weight of 135.13 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm^3, a molar refractivity of 35.5±0.5 cm^3, and a molar volume of 77.5±7.0 cm^3 . It has 5 H bond acceptors, 2 H bond donors, and no freely rotating bonds . The compound has a polar surface area of 69 Å^2 and a polarizability of 14.1±0.5 10^-24 cm^3 .

Scientific Research Applications

Pharmaceutical and Medical Applications

The chemical class that includes (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine has been extensively studied for its potential applications in pharmaceuticals and medicine. Derivatives of 1,2,4-triazoles, including the mentioned compound, have been identified as crucial for the development of new drugs due to their broad spectrum of biological activities. These compounds have been found to exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. For instance, some 1,2,4-triazole derivatives have been employed in the production of various pharmaceuticals like antimicrobial drugs effective against specific bacteria and cardiological drugs with anti-ischemic effects (Nazarov et al., 2021).

Agricultural Applications

In agriculture, the 1,2,4-triazole derivatives are utilized in the production of plant protection products. These compounds serve as the foundation for manufacturing a variety of insecticides, fungicides, plant growth regulators, and retardants. The application of these substances significantly contributes to the enhanced resistance of plants to various pests and diseases, thereby ensuring crop safety and productivity (Nazarov et al., 2021).

Anti-Cancer Research

The exploration of 1,2,4-triazole derivatives in anti-cancer research has shown promising results. These compounds have been studied for their potential to inhibit the growth of cancer cells through various mechanisms. The versatility of the triazole core allows for the synthesis of novel compounds that can be tailored to target specific types of cancer cells, offering a pathway to more effective and less toxic cancer therapies (Ferreira et al., 2013).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial properties of 1,2,4-triazole derivatives, including the specific chemical class of (4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine, have been a subject of significant interest. These compounds have been found to be potent inhibitors of DNA gyrase, topoisomerase IV, and various efflux pumps, showcasing their potential as broad-spectrum antibacterial agents against drug-resistant forms of bacteria (Jie Li & Junwei Zhang, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-3-1-8(2-4-9)10-5-6-11-14-13-7-16(11)15-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNCLMBCNJQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228684
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine

CAS RN

1204296-33-2
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,4-Triazolo[4,3-b]pyridazin-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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